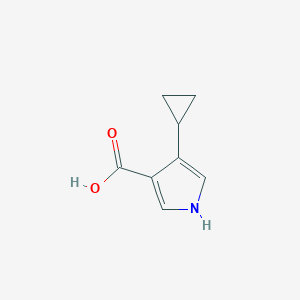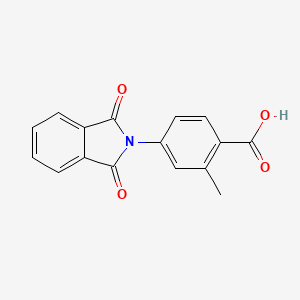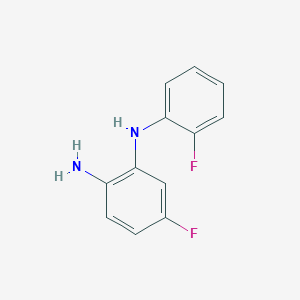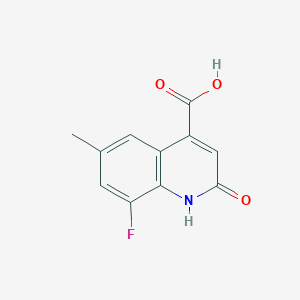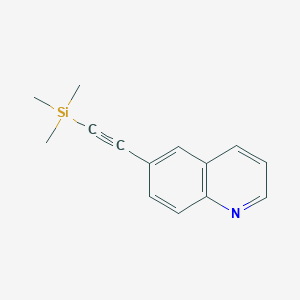
6-((Trimethylsilyl)ethynyl)quinoline
Übersicht
Beschreibung
“6-((Trimethylsilyl)ethynyl)quinoline” is a chemical compound with the molecular formula C14H15NSi . It is not normally found in nature .
Synthesis Analysis
The synthesis of silicon-containing trimethylsilylated quinolines from 2-chloro-quinoline-3-carboxaldehyde has been reported . The process involves the use of trimethylsilyl cyanide (TMSCN) as a reagent and zinc iodide (ZnI2) as a catalyst in dichloromethane (DCM) at room temperature .Molecular Structure Analysis
The molecular structure of “6-((Trimethylsilyl)ethynyl)quinoline” consists of a quinoline core with a trimethylsilyl ethynyl group attached . The molecular weight is 225.36 .Wissenschaftliche Forschungsanwendungen
-
Scientific Field: Photonics and Optoelectronics
- Application : Quinoline-containing π-conjugated systems are used as the basis for photosensitive materials .
- Methods : These compounds often include electron-donor and electron-acceptor groups connected through bridges of different natures .
- Results : These compounds form the basis of electroactive materials with n-type conductivity .
-
Scientific Field: Pharmaceuticals
-
Scientific Field: Ligand Chemistry
-
Scientific Field: Corrosion Science
-
Scientific Field: Display Technology
-
Scientific Field: Dye Industry
-
Scientific Field: Synthetic Organic Chemistry
- Application : Quinolines have gained importance due to their high pharmaceutical efficacy and broad range of biological activities such as anti-cancer, anti-malarial, anti-microbial and anti-asthmatic .
- Methods : Transition-metal catalyzed synthetic methods have witnessed a dominant position over the past few years for the synthesis of diverse range of complex heterocyclics containing quinoline scaffolds .
-
Scientific Field: Industrial Chemistry
-
Scientific Field: Sensor Technology
-
Scientific Field: Agrochemicals
-
Scientific Field: Luminescent Materials
-
Scientific Field: Refineries
-
Scientific Field: Sensor Technology
- Application : The well-known fluorophore, namely 1,3,6,8-tetrakis[(trimethylsilyl)ethynyl]pyrene, has been studied profoundly as a fluorescent sensor toward nitroaromatic compounds in solutions and vapor phase .
- Methods : Three prototypes of fluorescent materials for vapor sensing were prepared via electrospinning and drop-casting onto the melamine formaldehyde foam with the fluorophore as a pure solid or as a dopant in the polystyrene matrix .
- Results : It has been shown that this fluorophore and solid fluorescent materials based on it have high detection limits toward nitroaromatic compounds within the range of 10^−8 to 10^−9 M in acetonitrile solution and within the up to ppb range in the vapor phase .
-
Scientific Field: Synthetic Organic Chemistry
- Application : A facile synthesis of silicon-containing trimethylsilylated quinolines from 2-chloro-quinoline-3-carboxaldehyde has been reported .
- Methods : This synthesis utilizes trimethylsilyl cyanide (TMSCN) as a reagent, zinc iodide (ZnI2) as a catalyst in dichloromethane (DCM) at room temperature .
- Results : The synthesis yields excellent results .
Eigenschaften
IUPAC Name |
trimethyl(2-quinolin-6-ylethynyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NSi/c1-16(2,3)10-8-12-6-7-14-13(11-12)5-4-9-15-14/h4-7,9,11H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPUIGADZNDDKMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=CC2=C(C=C1)N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20743760 | |
| Record name | 6-[(Trimethylsilyl)ethynyl]quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20743760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-((Trimethylsilyl)ethynyl)quinoline | |
CAS RN |
683774-32-5 | |
| Record name | 6-[(Trimethylsilyl)ethynyl]quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20743760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



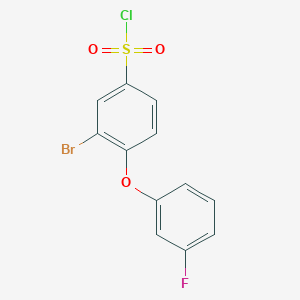
![Ethyl 2-[methyl(3-nitropyridin-4-yl)amino]acetate](/img/structure/B1443455.png)
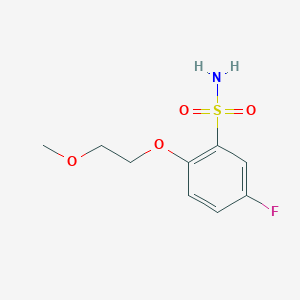
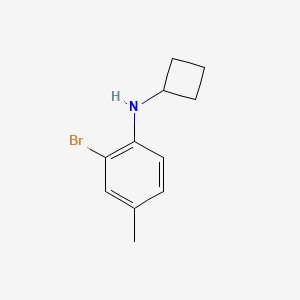
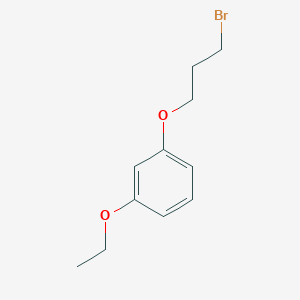
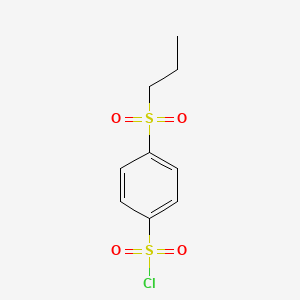
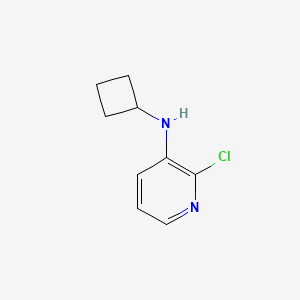
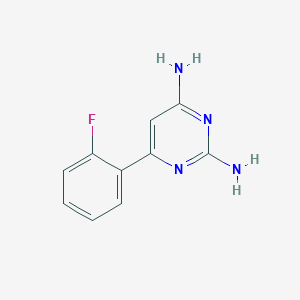

![4-[(6-Chloropyridin-2-yl)carbonyl]morpholine](/img/structure/B1443470.png)
